Pyrazine-2,3-dicarbonitrile
Overview
Description
Synthesis Analysis
The synthesis of pyrazine-2,3-dicarbonitrile involves the reaction of furan-2,3-diones with diaminomaleonitrile, leading to novel pyrazine derivatives. This process is a cornerstone for further chemical modifications and derivatizations, facilitating the creation of compounds with targeted chemical and physical properties. The synthesis approach highlights the versatility of pyrazine-2,3-dicarbonitrile as a foundational scaffold in organic synthesis (Üngören, Dilekoğlu, & Koca, 2013).
Molecular Structure Analysis
The molecular structure of pyrazine-2,3-dicarbonitrile derivatives has been elucidated through various spectroscopic and crystallographic techniques. These studies reveal the planar nature of the pyrazine core and its ability to engage in donor-acceptor interactions. The structural analysis provides insights into the electronic configuration and reactivity of the molecule, facilitating the design of derivatives with desired properties (Mørkved, Beukes, & Mo, 2007).
Chemical Reactions and Properties
Pyrazine-2,3-dicarbonitrile participates in a variety of chemical reactions, including cyclotetramerisation and reactions with alkyl radicals, to produce a wide array of derivatives. These reactions are influenced by the electronic nature of the pyrazine core and its substituents, leading to compounds with diverse chemical properties. The reactivity pattern of pyrazine-2,3-dicarbonitrile underscores its utility in synthetic chemistry as a versatile building block (Tada, Ito, & Ohshima, 1986).
Physical Properties Analysis
The physical properties of pyrazine-2,3-dicarbonitrile derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The planar configuration and the presence of electron-withdrawing groups contribute to the compound's unique physical properties. These attributes are critical for its application in various fields, including material science and pharmaceuticals (He et al., 2023).
Chemical Properties Analysis
The chemical properties of pyrazine-2,3-dicarbonitrile, such as its reactivity towards nucleophiles and electrophiles, are pivotal for its use in organic synthesis. The compound's ability to undergo nucleophilic substitution and addition reactions makes it an invaluable reactant for the construction of complex molecular architectures. Understanding its chemical behavior is essential for the development of novel compounds with potential applications in various industries (Kojima, Nagasaki, & Ohtsuka, 1980).
Scientific Research Applications
1. Application in Organic Solar Cells
- Summary of Application: Pyrazine-2,3-dicarbonitrile is used as an end group in the design and synthesis of non-fullerene small molecule acceptors (NF-SMAs) for organic solar cells (OSCs). The electron-deficient active methylene end groups are pivotal for adjusting their properties and photovoltaic performances .
- Methods of Application: A novel 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile (IPC) end group was developed and applied into the design and synthesis of NF-SMAs called BTOIPC .
- Results or Outcomes: OSCs based on PBDB-T:BTOIPC achieved a power conversion efficiency (PCE) of 9.31% with a fill factor (FF) close to 70% and an energy loss (Eloss) of 0.57 eV .
2. Application in Photoproducts
- Summary of Application: Pyrazine-2,3-dicarbonitrile is used in the production of photoproducts .
- Methods of Application: The photoproduct from 5-(3,4-dimethoxyphenyl)pyrazine-2,3-dicarbonitrile was determined to be a mixture of 2-decyano and 3-decyano derivative .
- Results or Outcomes: The similar results were obtained with 5-[(benzo-15-crown-5)-4′-yl]pyrazine-2,3-dicarbonitrile .
3. Application in Crosslinking
- Summary of Application: Pyrazine-2,3-dicarbonitrile is used in the development of a novel type of highly effective crosslinking unit .
- Methods of Application: The cured products of pyrazine-2,3-dicarbonitrile predominantly comprise thermally stable azaisoindoline and azaphthalocyanine .
- Results or Outcomes: This novel type of highly effective crosslinking unit, and the comprehended mechanism of action of pyrazine at the molecular level, significantly expand the application of pyrazine in materials science .
4. Application in Herbicides
- Summary of Application: Pyrazine-2,3-dicarbonitrile has been studied for its outstanding herbicidal activities on paddy weeds in submerged soil treatment .
- Methods of Application: The specific methods of application in this context are not detailed, but it is known that 2,3-dicarbonitrile pyrazine is a potential pesticide and herbicide .
- Results or Outcomes: The outcomes of these studies are not specified in the source, but the potential of this compound in the field of agriculture is highlighted .
5. Application in Photodynamic Therapy
- Summary of Application: Pyrazine derivatives, including Pyrazine-2,3-dicarbonitrile, are used in photodynamic or radiation therapy during tumor treatment .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results or Outcomes: The outcomes of these therapies are not specified in the source, but the potential of this compound in the field of biomedicine is highlighted .
6. Application in Electrochemical Sensing of DNA
- Summary of Application: Pyrazine-2,3-dicarbonitrile is used in electrochemical sensing of DNA .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results or Outcomes: The outcomes of these studies are not specified in the source, but the potential of this compound in the field of biochemistry is highlighted .
4. Application in Photoredox Catalyst
- Summary of Application: Pyrazine-2,3-dicarbonitrile is used as an organic photoredox catalyst in a variety of visible-light mediated transformations, including in asymmetric dual catalytic systems .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results or Outcomes: The outcomes of these studies are not specified in the source, but the potential of this compound in the field of organic chemistry is highlighted .
5. Application in Biomedicine
- Summary of Application: Pyrazine derivatives, including Pyrazine-2,3-dicarbonitrile, are used in tumor cells research. Their spectral and physicochemical properties make them useful as photosensitizers in photodynamic or radiation therapy during tumor treatment .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results or Outcomes: The outcomes of these therapies are not specified in the source, but the potential of this compound in the field of biomedicine is highlighted .
6. Application in Electrochemical Sensing of DNA
- Summary of Application: Pyrazine-2,3-dicarbonitrile is used in electrochemical sensing of DNA .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results or Outcomes: The outcomes of these studies are not specified in the source, but the potential of this compound in the field of biochemistry is highlighted .
Safety And Hazards
Future Directions
Pyrazine-2,3-dicarbonitrile has potential applications in cancer therapeutics . It is also used in the design and synthesis of non-fullerene small molecule acceptors (NF-SMAs), which have potential applications in organic solar cells . The modifiable structure of Pyrazine-2,3-dicarbonitrile gives it the ability to realize higher power conversion efficiency in organic solar cells .
properties
IUPAC Name |
pyrazine-2,3-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4/c7-3-5-6(4-8)10-2-1-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVZGAXESBAAQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50306302 | |
Record name | Pyrazine-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50306302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazine-2,3-dicarbonitrile | |
CAS RN |
13481-25-9 | |
Record name | 2,3-Pyrazinedicarbonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175270 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrazine-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50306302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dicyanopyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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